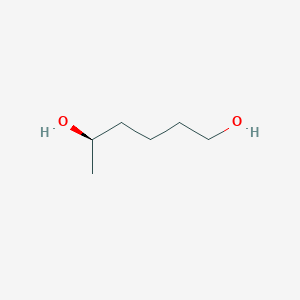

1,5-R-hexanediol

Description

Significance of Diols as Platform Chemicals and Research Intermediates

Diols are a class of organic compounds characterized by the presence of two hydroxyl (-OH) functional groups attached to different carbon atoms within a molecule. fiveable.me This dual functionality distinguishes them from monohydric alcohols and imparts a unique set of chemical properties that make them highly valuable in both industrial and research settings. fiveable.me The two hydroxyl groups increase the molecule's polarity and capacity for hydrogen bonding, which influences physical properties like boiling point and solubility. fiveable.me

Chemically, the presence of two hydroxyl groups enhances reactivity, allowing diols to undergo a wider range of transformations such as esterification, etherification, and oxidation. fiveable.me This versatility makes them crucial building blocks, or "platform chemicals," for synthesizing more complex molecules and polymers. fiveable.meresearchgate.net For instance, diols are essential monomers in the production of polymers like polyesters and polyurethanes. researchgate.netwikipedia.org In advanced chemical research, diols serve as versatile intermediates for the synthesis of a wide array of specialty chemicals. Their ability to form cyclic ethers and act as protecting groups for carbonyl compounds further underscores their importance in organic synthesis. wikipedia.org

Overview of Hexanediol (B3050542) Isomers in Scientific Inquiry

Hexanediols, which are diols with a six-carbon backbone, exist as several structural isomers, depending on the positions of the two hydroxyl groups. The location of these -OH groups significantly affects the molecule's physical and chemical properties, leading to different applications in scientific research.

Common isomers include 1,2-hexanediol, 1,5-hexanediol (B1582509), 1,6-hexanediol (B165255), and 2,5-hexanediol (B147014). Research has shown that these isomers exhibit distinct behaviors. For example, 1,6-hexanediol is widely used in cell biology and biochemistry to study liquid-liquid phase separation, as it has been reported to interfere with the weak hydrophobic interactions that stabilize certain biomolecular condensates. wikipedia.orgnih.gov In contrast, isomers like 2,5-hexanediol and 1,4-butanediol have been observed to have a minimal effect in similar contexts. wikipedia.org The differing properties of these isomers, such as their effectiveness in disrupting protein condensates, are attributed to their unique molecular geometries and hydrophobicity. nih.govbiorxiv.org

The table below summarizes some key properties of various hexanediol isomers based on available research data.

| Property | 1,5-Hexanediol | 1,6-Hexanediol | 2,5-Hexanediol |

| Molecular Formula | C₆H₁₄O₂ guidechem.com | C₆H₁₄O₂ wikipedia.org | C₆H₁₄O₂ nist.gov |

| Molar Mass | 118.17 g/mol chemeo.com | 118.17 g/mol wikipedia.org | 118.17 g/mol nist.gov |

| Boiling Point | 89-91 °C at 0.5 mmHg guidechem.comchemicalbook.com | 250 °C | 212 °C |

| Density | 0.981 g/mL at 25 °C guidechem.comchemicalbook.com | 0.963 g/mL | 0.966 g/mL |

| Solubility in Water | Soluble | Soluble wikipedia.org | Fully miscible fishersci.ca |

Scope and Research Focus on 1,5-Hexanediol and Select Chiral Hexanediols

Among the various isomers, 1,5-hexanediol (also known as hexane-1,5-diol) is an aliphatic alcohol that serves as a valuable intermediate in organic synthesis. chemicalbook.comnih.gov It is a colorless liquid under standard conditions and is utilized in the production of coatings, adhesives, and plastics. guidechem.com

A key aspect of 1,5-hexanediol that attracts significant research interest is its chirality. The carbon atom at the 5th position (C5) is a stereocenter, meaning it is attached to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a hydroxybutyl group (-CH₂CH₂CH₂CH₂OH). This structural feature means that 1,5-hexanediol can exist as two non-superimposable mirror images, known as enantiomers. These chiral molecules are critical in fields like materials science and pharmaceutical development, where the specific three-dimensional arrangement of atoms can lead to vastly different biological or chemical activities. musechem.comnih.gov The synthesis and application of optically pure enantiomers are a major focus of modern chemistry, as they can be used as chiral building blocks for complex molecules. musechem.commdpi.comenzymaster.de

The term "1,5-R-hexanediol" provides precise information about the molecule's absolute configuration. nih.gov The "R" designation comes from the Cahn-Ingold-Prelog (CIP) priority rules, a standard system for naming stereoisomers. In this system, the four groups attached to the chiral center (C5 in this case) are ranked based on atomic number.

For 1,5-hexanediol, the groups attached to the C5 chiral center are:

-OH (highest priority)

-CH₂CH₂CH₂CH₂OH

-CH₃

-H (lowest priority)

When viewing the molecule with the lowest-priority group (hydrogen) pointing away, the arrangement of the remaining groups from highest to lowest priority is traced. If this path proceeds in a clockwise direction, the stereocenter is assigned the "R" configuration (from the Latin rectus, meaning right). If the path is counter-clockwise, it is assigned the "S" configuration (sinister, meaning left).

Therefore, "this compound" refers specifically to the enantiomer with the clockwise arrangement of substituents around the C5 carbon. This nomenclatural specificity is crucial in advanced chemical research, particularly in asymmetric synthesis, where the goal is to produce a single, desired enantiomer. nih.gov The ability to synthesize and utilize a specific stereoisomer like (R)-1,5-hexanediol is essential for creating pharmaceuticals and other specialized materials where a specific three-dimensional structure is required for its function. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14O2 |

|---|---|

Molecular Weight |

118.17 g/mol |

IUPAC Name |

(5R)-hexane-1,5-diol |

InChI |

InChI=1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |

InChI Key |

UNVGBIALRHLALK-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](CCCCO)O |

Canonical SMILES |

CC(CCCCO)O |

Origin of Product |

United States |

Synthetic Methodologies for Hexanediol Production in Academic Contexts

Biomass-Derived Routes to Hexanediols

The conversion of biomass into valuable chemicals is a cornerstone of developing a sustainable chemical industry. nih.gov Platform molecules derived from lignocellulose, such as furan (B31954) compounds and sugars, serve as key starting materials for the synthesis of hexanediols. frontiersin.orgnih.gov

Catalytic Hydroconversion of Furan Compounds (e.g., 5-Hydroxymethylfurfural (B1680220) (HMF), Furfural) to 1,5-Hexanediol (B1582509) and Related Diols

5-Hydroxymethylfurfural (HMF), a versatile platform chemical derived from C6 sugars, is a primary candidate for conversion into various diols. nih.govnih.gov The process of catalytic hydroconversion involves hydrogenation and hydrogenolysis reactions to open the furan ring and reduce the functional groups. This can lead to products such as 2,5-bis(hydroxymethyl)furan (BHMF), 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), 1,6-hexanediol (B165255) (1,6-HD), and 1,2,6-hexanetriol (B48424) (1,2,6-HT). frontiersin.orgnih.govresearchgate.net

The reaction pathway often proceeds in steps. First, HMF is hydrogenated to BHMF, which is then further hydrogenated to BHMTHF. The final and most challenging step is the hydrogenolysis of the C-O bonds within the tetrahydrofuran (B95107) ring to yield linear diols like 1,6-hexanediol. rsc.org Achieving high selectivity for a specific diol remains a significant challenge. For instance, the direct conversion of HMF to 1,6-HD in a one-step process is difficult, though some catalysts have shown promise. nih.gov A Rh–ReOₓ/SiO₂ catalyst has been used for the ring-opening of BHMTHF to 1,2,6-HT, which can be further processed. rsc.org Another approach involves the conversion of HMF to 1-hydroxy-2,5-hexanedione (HHD), which can then be hydrogenated to 1,2,5-hexanetriol (B12658601) using a Ru/C catalyst. researchgate.net

| Catalyst | Starting Material | Major Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Ni-Al hydrotalcite-like catalyst | HMF | BHMTHF | Achieved 96.2% yield of BHMTHF at 60°C and 6 MPa H₂. | frontiersin.org |

| Rh–ReOₓ/SiO₂ | BHMTHF | 1,2,6-Hexanetriol (1,2,6-HT) | Effective for the ring-opening reaction to produce triols. | rsc.org |

| Pt/C and Ru/C (two-step) | HMF | 1,2,5-Hexanetriol | HMF is first hydrogenated to 1-hydroxyhexane-2,5-dione (B3055535) (HHD) over Pd/C, which is then hydrogenated to the triol over Ru/C. | researchgate.net |

| Pt-WOx/TiO₂ | Tetrahydrofuran-dimethanol (THFDM) | 1,6-Hexanediol (1,6-HDO) | Yields up to 70% 1,6-HDO via ring-opening to 1,2,6-HT followed by hydrogenolysis. | researchgate.netresearchgate.netresearchgate.net |

Production from Levoglucosenone and Other Biomass Derivatives

Levoglucosenone (LGO), a platform molecule obtainable from the pyrolysis or acid-catalyzed dehydration of cellulose (B213188), is another promising starting material for renewable chemicals. researchgate.netrsc.org Research has demonstrated routes to convert LGO into various oxygenated products, including precursors for hexanediols. For example, LGO can be hydrogenated to levoglucosanol (lgol). rsc.org Further catalytic processing of these derivatives can lead to C6 polyols.

| Catalyst | Starting Material | Major Product(s) | Yield | Reference |

|---|---|---|---|---|

| Pt/SiO₂-Al₂O₃ | Levoglucosanol (lgol) | Hexane-1,2,5,6-tetrol | Up to 90% | researchgate.net |

| Pt-based catalysts | Levoglucosenone (LGO) | 1,6-Hexanediol (via THFDM) | 70% (overall) | rsc.org |

Biocatalytic Pathways from Glucose and Other Sugars

Metabolic engineering offers an alternative route to produce diols directly from renewable sugars like glucose. This approach involves designing and optimizing biosynthetic pathways in microorganisms, such as Escherichia coli. acs.org While much of the research in this area focuses on other diols, the principles are relevant for hexanediol (B3050542) synthesis.

Recently, a novel biocatalytic route for the direct conversion of D-glucose to 1,6-hexanediol (and 1,6-hexamethylenediamine) in E. coli has been developed. acs.org This was achieved by integrating an adipic acid synthesis module with a conversion module tailored for 1,6-hexanediol production. By optimizing the pathway enzymes and employing a two-strain co-culture fermentation strategy, researchers were able to produce 214.93 mg/L of 1,6-hexanediol using glucose as the sole carbon source. acs.org This "de novo" production method represents an environmentally benign alternative to conventional chemical processes. acs.org Another strategy involves the partial hydrodeoxygenation (HDO) of glucose-derived sorbitol to 1,6-hexanediol, followed by oxidation to adipic acid. rsc.org

Conventional Chemical Synthesis Approaches for 1,5-Hexanediol

While biomass-derived routes are gaining traction, conventional chemical synthesis methods remain important, particularly for establishing benchmarks and for large-scale industrial production.

Reduction of Ketohexanoates and Related Carboxylic Acid Derivatives

The reduction of carboxylic acid derivatives is a fundamental transformation in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters and ketones to alcohols. This methodology can be applied to the synthesis of hexanediols from appropriate ketohexanoate precursors. For instance, the reduction of an ethyl ketohexanoate would yield the corresponding hexanediol. The use of LiAlH₄ in the presence of lanthanoid salts has been shown to regioselectively perform 1,2-reduction on α,β-unsaturated carbonyl compounds to yield allylic alcohols, a principle that can be applied to various functionalized precursors. protocol-online.org

Hydrogenation of Adipic Acid and Its Esters

The catalytic hydrogenation of adipic acid and its esters is the primary industrial method for producing 1,6-hexanediol. shokubai.org Adipic acid itself can be sourced from petrochemicals or, increasingly, from bio-based routes starting with glucose. rsc.org The conventional process often involves a two-step approach: first, the esterification of adipic acid with an alcohol (like methanol (B129727) to form dimethyl adipate), followed by the hydrogenation of the ester to 1,6-hexanediol. shokubai.orggoogleapis.com

However, significant research has focused on the direct, one-step hydrogenation of adipic acid to 1,6-hexanediol to make the process more efficient and economical. shokubai.orggoogleapis.comgoogle.com Various heterogeneous catalysts have been developed for this transformation. An atomically dispersed Ni/SiO₂ catalyst has demonstrated a high yield of ~94% for 1,6-hexanediol from adipic acid at 220°C and 50 bar H₂. shokubai.org Bimetallic catalysts, such as supported Ir-Re systems, have also been investigated, achieving complete conversion of adipic acid with 59% selectivity to 1,6-hexanediol. researchgate.net These processes avoid the need for an intermediate esterification step, representing a significant process intensification. shokubai.org

| Catalyst | Starting Material | Yield/Selectivity of 1,6-HDO | Reaction Conditions | Reference |

|---|---|---|---|---|

| Atomically dispersed Ni/SiO₂ | Adipic Acid | ~94% yield | 220°C, 50 bar H₂, 12 h | shokubai.org |

| Supported Ir-Re | Adipic Acid | 59% selectivity (at 100% conversion) | 180°C, 10 MPa H₂, 16 h | researchgate.net |

| Ru, Sn, and Pt containing catalysts | Adipic Acid / Hydroxycaproic Acid | Effective for direct hydrogenation | High temperatures and pressures | googleapis.com |

Conversion from Cyclohexanone Oxidation By-products

The industrial synthesis of 1,6-hexanediol can be integrated with the production of adipic acid, which is primarily derived from the oxidation of cyclohexane (B81311). This oxidation process generates a variety of by-products, including mixtures of dicarboxylic acids and hydroxycarboxylic acids with C6 components. chemicalbook.com These by-product streams, often referred to as "distillation heavies," serve as a viable feedstock for 1,6-hexanediol production. chemicalbook.com

A typical process involves the esterification of these acid mixtures with a lower alcohol. This step is followed by catalytic hydrogenation of the resulting esters. chemicalbook.comwipo.int An alternative pathway involves the direct catalytic hydrogenation of the adipic acid present in these streams. chemicalbook.com This method provides an economical route by valorizing what would otherwise be a waste stream from a large-scale chemical process. A multi-step process has been developed to produce high-purity 1,6-hexanediol from these by-products. It involves:

Esterification: Treating a concentrated water-extract from the cyclohexane oxidation reaction with a lower alcohol to convert monocarboxylic and dicarboxylic acids into their corresponding esters. wipo.int

Depolymerization: Converting oligomeric esters present in the residue into carboxylate esters at high temperature and pressure in the presence of a lower alcohol and a catalyst. wipo.int

Hydrogenation: The carboxylate ester fractions from the previous steps are then hydrogenated to produce 1,6-hexanediol. wipo.int

This approach effectively utilizes the complex mixture of by-products from cyclohexane oxidation to generate a valuable chemical product.

Heterogeneous Catalysis in Hexanediol Synthesis

Heterogeneous catalysis is central to the modern production of 1,6-hexanediol, offering efficient and selective pathways from various feedstocks, including both traditional petroleum-based materials and emerging biomass-derived compounds.

Role of Rh–ReOx/SiO2, Co/TiO2, Ni/TiO2, and Other Metal-Supported Catalysts

A range of metal-supported catalysts have demonstrated significant efficacy in the synthesis of 1,6-hexanediol.

Rh–ReOx/SiO2 and Rh-ReOx/C: Rhenium-modified rhodium catalysts are particularly effective for the chemoselective hydrogenolysis of biomass-derived cyclic ethers, such as tetrahydropyran-2-methanol (B90372) (THP2M), to 1,6-hexanediol. wisc.eduresearchgate.net The addition of rhenium oxide (ReOx) to rhodium supported on carbon (Rh/C) enhances the selective cleavage of C-O bonds while minimizing undesired overhydrogenolysis to 1-hexanol. researchgate.net The synergy between the Rh metal surface and attached ReOx species is believed to be crucial for this high selectivity. researchgate.net A Rh–ReOx/C catalyst with a Re/Rh ratio of 0.25 has been reported to achieve an 84% yield of 1,6-hexanediol from THP2M. researchgate.net

Co/TiO2 and Ni/TiO2: Cobalt and nickel catalysts supported on titania (TiO2) are being explored for the production of diols from biomass. wisc.eduwisc.edu For instance, a Ni/TiO2 catalyst has been used in the final hydrogenation step of a three-step route converting THP2M to 1,6-hexanediol. wisc.edursc.org These catalysts are often more cost-effective than those based on precious metals. wisc.edu Research has shown that a Co/TiO2 catalyst, stabilized by a TiO2 overcoat formed during high-temperature treatment, is active in the hydrogenation/hydrogenolysis of furfuryl alcohol, a related process for producing 1,5-pentanediol (B104693). wisc.eduwisc.edu

Other Metal-Supported Catalysts: The industrial hydrogenation of adipic acid or its esters commonly employs catalysts containing cobalt, copper, or manganese. chemicalbook.com For ester hydrogenation specifically, copper chromite or copper-based catalysts with zinc and barium additives are used. chemicalbook.com Platinum-group metals like ruthenium, platinum, and palladium on inert supports are also effective. chemicalbook.com In the context of biomass conversion, double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 have been used to produce 1,6-hexanediol from 5-hydroxymethylfurfural (HMF). rsc.orgresearchgate.net Additionally, Pt-WOx/TiO2 catalysts have shown high yields (up to 70%) in converting cellulose-derived tetrahydrofuran-dimethanol (THFDM) to 1,6-hexanediol. acs.orgresearchgate.net

The choice of catalyst is determined by the specific feedstock and the desired process conditions, balancing activity, selectivity, and cost.

Catalyst Synthesis, Characterization, and Reaction Engineering Studies

The performance of heterogeneous catalysts is intrinsically linked to their physical and chemical properties, which are established during synthesis and confirmed through detailed characterization.

Catalyst Synthesis: The preparation of metal-supported catalysts typically involves impregnation or deposition of metal precursors onto a high-surface-area support material. For example, Co- or Ni-doped TiO2 catalysts supported on zeolite Y can be prepared by first impregnating the zeolite with a titanium precursor, followed by calcination. mdpi.com Subsequently, the material is impregnated with a solution of a cobalt or nickel salt, followed by drying and a final calcination step. mdpi.com This process aims to achieve a high dispersion of the active metal species on the support.

Catalyst Characterization: A suite of analytical techniques is employed to understand the catalyst structure and its relation to catalytic activity.

Spectroscopy: Techniques like Raman spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) provide insights into the chemical state and coordination of the metal and support species. wisc.eduwisc.eduacs.org For instance, Raman spectroscopy has been used to identify a stabilizing TiO2 overcoat on Co/TiO2 catalysts. wisc.eduwisc.edu

Microscopy: Scanning Transmission Electron Microscopy (STEM) allows for the direct visualization of catalyst morphology and the distribution of metal particles on the support. wisc.eduwisc.edursc.org

Adsorption/Desorption Studies: Methods like ammonia (B1221849) temperature-programmed desorption (NH3-TPD) are used to quantify the number and strength of acid sites on a catalyst's surface, which can be crucial for reactions involving dehydration or ring-opening steps. acs.org

Reaction Engineering: Reaction engineering studies focus on optimizing the reactor design and operating parameters to maximize product yield and process efficiency. For 1,6-hexanediol synthesis, this includes studying the reaction in different reactor types, such as fixed-bed reactors, which are common in industrial applications. chemicalbook.comrsc.org Research on the conversion of HMF over a Pd/SiO2 + Ir–ReOx/SiO2 catalyst in a fixed-bed reactor demonstrated the superior performance of a double-layered catalyst bed compared to a single catalyst with the same active components. rsc.orgresearchgate.net These studies are essential for scaling up laboratory findings to industrial production.

Reaction Conditions and Selectivity Optimization in Catalytic Processes

Optimizing reaction conditions is critical for maximizing the yield and selectivity of 1,6-hexanediol while minimizing the formation of by-products. Key parameters that are manipulated include temperature, pressure, and the choice of solvent.

Temperature and Pressure: The hydrogenation of adipic acid and its esters is typically conducted at elevated temperatures (170-240 °C) and high hydrogen pressures (15.0-30.0 MPa). chemicalbook.com High pressure is generally favorable for hydrogenation reactions and can also help suppress side reactions like over-hydrogenolysis, which leads to the formation of hexanol instead of the desired diol. rsc.orgresearchgate.net In the conversion of HMF, a high pressure of H2 was found to be beneficial for 1,6-hexanediol formation. rsc.orgresearchgate.net For the hydrogenolysis of THP2M over a Rh-ReOx/C catalyst, typical conditions might involve temperatures around 120 °C and H2 pressures of 8 MPa.

Solvent Effects: The reaction solvent can significantly influence product distribution. In the synthesis of 1,6-hexanediol from HMF, a mixture of water and tetrahydrofuran (THF) was found to be effective. rsc.orgresearchgate.net The yield of 1,6-hexanediol showed a volcano-shaped dependence on the water-to-THF ratio, indicating an optimal solvent composition. rsc.org The presence of water can generate Brønsted acidic sites on the catalyst, which play a determining role in the reaction pathway. rsc.orgresearchgate.net

Optimization for Selectivity: The table below summarizes findings from various studies on the optimization of reaction conditions for 1,6-hexanediol synthesis, highlighting the impact on product selectivity.

By carefully tuning these parameters, researchers can steer the reaction towards the desired product, enhancing the economic and environmental viability of 1,6-hexanediol production.

Table of Compounds

Advanced Applications of 1,5 Hexanediol As a Research Monomer

Polymer Chemistry Research

1,5-Hexanediol (B1582509) is extensively studied in polymer chemistry for the synthesis of various polymers. Its isomeric structure, often compared to the linear 1,6-hexanediol (B165255), imparts distinct characteristics to the polymer backbone, affecting properties like crystallinity, thermal stability, and mechanical performance.

Synthesis of Polyesters, Polyurethanes, and Polycarbonates Utilizing 1,5-Hexanediol

1,5-Hexanediol is a key component in the synthesis of several important classes of polymers, where it influences the final properties of the material.

Polyesters: While much of the literature focuses on polyesters derived from its linear isomer, 1,6-hexanediol, 1,5-hexanediol is also utilized. Polyesters are generally produced through the polycondensation of diols and diacids. The inclusion of 1,5-hexanediol, with its secondary hydroxyl group, can disrupt the regularity of the polymer chain compared to linear diols, which can lower the melting point and crystallinity. This modification is useful for creating materials with tailored flexibility and thermal properties. Research has explored the synthesis of polyesters from various diols, including hexanediol (B3050542) isomers, with diacids like sebacic acid for applications in coatings and specialty materials. sigmaaldrich.comcdnsciencepub.com

Polyurethanes: In polyurethane synthesis, diols are reacted with diisocyanates to form the characteristic urethane (B1682113) linkages. chemicalbook.com 1,5-Hexanediol can be used to create polyester (B1180765) polyols or polycarbonate diols, which then act as the soft segment in polyurethane elastomers, coatings, and adhesives. cdnsciencepub.comresearchgate.net The structure of the diol is crucial in defining the performance of the final polyurethane product, including its mechanical strength, water resistance, and oxidative stability. cdnsciencepub.com For instance, polyurethanes derived from 1,6-hexanediol, a close analog, are noted for their high flexibility and excellent solvent resistance. sigmaaldrich.com

Polycarbonates: Aliphatic polycarbonates are synthesized through the reaction of diols with a carbonate source, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC). nih.govrsc.org Research has demonstrated the direct copolymerization of carbon dioxide (CO2) with various diols, including 1,5-hexanediol, offering a more sustainable route to polycarbonate production. google.com The synthesis of polycarbonate diols from 1,6-hexanediol has been extensively studied, creating precursors for high-performance polyurethanes used in coatings that require exceptional hydrolysis and oxidation resistance. researchgate.netwisc.edu Studies using catalysts like triethylenediamine have been effective in producing poly(1,6-hexanediol) carbonate diols. chemicalbook.com The principles from these studies are applicable to the synthesis of polycarbonates from 1,5-hexanediol.

Exploration of Bio-Based 1,5-Pentanediol (B104693) (an analogue often discussed with 1,5-Hexanediol) as a Sustainable Monomer Alternative for Polymer Research

The drive for sustainability in the chemical industry has spurred research into bio-based monomers as alternatives to petroleum-derived feedstocks. 1,5-Pentanediol (1,5-PDO), which can be produced from renewable biomass sources like furfural, has emerged as a promising sustainable analogue to 1,6-hexanediol (HDO). google.com

Research has focused on directly replacing petroleum-based HDO with bio-based 1,5-PDO in the synthesis of polyester polyols for coatings and adhesives. Studies have shown that amorphous and semi-crystalline polyester polyols based on bio-PDO exhibit performance characteristics—such as hardness, flexibility, adhesion, and solvent resistance—that are comparable to those of coatings made from HDO. This suggests that bio-PDO can serve as a lower-cost, more sustainable alternative without significant reformulation efforts.

High molecular weight aliphatic polyesters have been successfully synthesized from bio-based 1,5-pentanediol and various aliphatic diacids (with 4 to 12 carbon atoms) via melt polycondensation. The resulting poly(1,5-pentylene dicarboxylate)s exhibit a range of thermal and mechanical properties depending on the diacid chain length, with some showing tensile properties comparable or superior to polyethylene.

| Polyester | Diol Component | Diacid Component | Melting Temperature (Tm) | Key Tensile Properties |

|---|---|---|---|---|

| Poly(1,5-pentylene azelate) (PPeAz) | 1,5-Pentanediol | Azelic acid (C9) | 50–62 °C | Comparable to polyethylene |

| Poly(1,5-pentylene sebacate) (PPeSe) | 1,5-Pentanediol | Sebacic acid (C10) | 50–62 °C | Comparable to polyethylene |

| Poly(1,5-pentylene dodecanedioate) (PPeDo) | 1,5-Pentanediol | Dodecanedioic acid (C12) | 50–62 °C | Superior to polyethylene |

| Poly(1,5-pentylene adipate) (PPeA) | 1,5-Pentanediol | Adipic acid (C6) | Lower than others | Less thermally stable |

Investigations into Polyester Polyols for Coatings and Adhesives Research

Polyester polyols are crucial intermediates for high-performance coatings and adhesives, particularly in the formulation of polyurethanes. Research has investigated the use of various diols, including 1,6-hexanediol, to synthesize polyester polyols with specific properties. The choice of diol significantly impacts the final characteristics of the polyurethane coating, such as rigidity and flexibility. sigmaaldrich.com For example, linear diols like 1,6-hexanediol provide high flexibility, while cyclic structures offer more rigidity. sigmaaldrich.com

The replacement of petroleum-derived diols with bio-based alternatives like 1,5-pentanediol in these applications is an active area of research. Bio-PDO-based polyester polyols have been formulated into solvent-borne coatings and hot melt adhesives. While the coatings show performance similar to HDO-based systems, the adhesives exhibit lower initial adhesion strength ("green strength") and longer workable time ("open time"), which can be advantageous in certain assembly applications.

Enzymatic Polycondensation Reactions Involving Hexanediols

Enzymatic polymerization offers a green and sustainable alternative to traditional chemical catalysis, often proceeding under milder conditions and avoiding metal contaminants. Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB, often sold as Novozym 435), are widely studied for the polycondensation of diols and diacids to form polyesters.

Research has extensively studied the enzymatic polycondensation of 1,6-hexanediol with various diacids, such as adipic acid and sebacic acid. These studies have shown that reaction parameters like temperature, vacuum, and reaction time significantly influence the molecular weight of the resulting polyester. For instance, the polycondensation of sebacic acid and 1,6-hexanediol catalyzed by Novozym 435 yielded a polymer with a weight-average molecular weight (Mw) of 27,121 g/mol after 96 hours at 90°C in a solvent-free system. It has been observed that longer-chain monomers, such as 1,8-octanediol (B150283) and sebacic acid, tend to polymerize more easily than shorter-chain monomers under enzymatic catalysis. These findings provide a strong foundation for optimizing the enzymatic synthesis of polyesters using other hexanediol isomers like 1,5-hexanediol.

Radical Ring Opening Polymerization Studies Involving Hexanediol-Derived Monomers (e.g., 2,5-hexanediol (B147014) derived DMMDO)

Radical ring-opening polymerization (RROP) is a powerful technique for synthesizing polyesters with degradable backbones. This method involves the use of cyclic ketene (B1206846) acetals (CKAs), which can undergo ring-opening upon attack by a radical initiator.

A key example involves a monomer derived from 2,5-hexanediol, an isomer of 1,5-hexanediol. 4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO) is a CKA synthesized from 2,5-hexanediol. In the presence of a radical initiator, DMMDO undergoes RROP to form a dimethylated version of poly(caprolactone), a biodegradable polyester. This process is advantageous because it allows for the creation of polyesters via radical polymerization, which can be used to form block copolymers with vinylic polymers. These resulting copolymers have segments with hydrocarbon backbones interrupted by degradable ester bonds, making them suitable for applications like biodegradable nanoparticles.

| Precursor | Derived Monomer (CKA) | Polymerization Method | Resulting Polymer | Key Feature |

|---|---|---|---|---|

| 2,5-Hexanediol | 4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO) | Radical Ring-Opening Polymerization (RROP) | Dimethylated poly(caprolactone) (PdmCL) | Biodegradable polyester backbone |

Role in Organic Synthesis Research

Beyond its primary role in polymer science, 1,5-hexanediol also serves as a building block in more traditional organic synthesis. Its bifunctional nature, with two hydroxyl groups at different positions, allows for its use as an intermediate in the creation of more complex molecules.

One notable application is in the synthesis of pharmaceutical derivatives. Under its synonym, hexane-2,6-diol, it is identified as an intermediate in the synthesis of (R)-cis-5ξ-Methyl Atracurium Dibesylate. This compound is a derivative of Atracurium Dibesylate, a known neuromuscular blocking agent. In this context, the diol provides a specific carbon skeleton that is elaborated through further chemical transformations to build the final complex target molecule.

Intermediate for Complex Molecule Synthesis (e.g., chiral phosphine (B1218219) ligands, specific pharmaceutical intermediates)

The bifunctional nature of 1,5-hexanediol makes it a suitable scaffold for the synthesis of intricate molecules, including chiral phosphine ligands and intermediates for pharmaceuticals. Chiral diols are frequently employed as starting materials for the preparation of chiral diphosphines, which are crucial ligands in asymmetric catalysis. alfachemic.com While the direct synthesis of chiral phosphine ligands from 1,5-hexanediol is not extensively documented in readily available literature, the established synthetic routes using other chiral diols provide a framework for its potential application. acs.orgresearchgate.netnih.gov The general approach involves the conversion of the diol's hydroxyl groups into leaving groups, followed by nucleophilic substitution with a phosphine source. The chirality can be introduced either by starting with an enantiomerically pure diol or through resolution at a later stage.

In the pharmaceutical industry, 1,5-hexanediol has been identified as a starting material in the synthesis of specific pharmaceutical intermediates. For instance, it is a known precursor in the preparation of an impurity related to the neuromuscular blocking agent, cisatracurium (B1209417) besylate. pharmaffiliates.comchemicalbook.com This synthesis involves the reaction of 1,5-hexanediol with other organic molecules to form a more complex structure that is structurally similar to the active pharmaceutical ingredient. The following table outlines a general reaction scheme for such a synthesis.

| Reactant 1 | Reactant 2 | Product | Application |

| 1,5-Hexanediol | (±)-Tetrahydropapaverine derivative | Atracurium Hexanediol Analog | Pharmaceutical Intermediate/Impurity |

This application underscores the importance of 1,5-hexanediol as a component in the synthesis of complex, biologically relevant molecules, even if in some contexts it contributes to the formation of impurities that need to be monitored and controlled during drug manufacturing.

Reactant in Derivatization Studies (e.g., to form amino alcohols, other functionalized compounds)

The hydroxyl groups of 1,5-hexanediol are amenable to a variety of chemical modifications, allowing for its derivatization into other functionalized compounds such as amino alcohols. The synthesis of amino alcohols from diols can be achieved through several synthetic routes. diva-portal.orgdiva-portal.orgopenaccessjournals.com A common strategy involves the selective protection of one hydroxyl group, conversion of the other hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine or an azide (B81097) which is subsequently reduced.

Another approach is the direct amination of diols using ammonia (B1221849), which can lead to the formation of diamines or amino alcohols. d-nb.info While specific studies detailing the derivatization of 1,5-hexanediol to amino alcohols are not prevalent in the reviewed literature, the general methodologies for converting diols to amino alcohols are well-established and applicable. organic-chemistry.org For example, a generalized reaction pathway for the conversion of a diol to an amino alcohol is presented below.

| Starting Material | Key Transformation | Intermediate | Final Product |

| 1,5-Hexanediol | Monoprotection, Tosylation | Monotosylated 1,5-Hexanediol | 5-Amino-1-hexanol |

| 1,5-Hexanediol | Oxidation, Reductive Amination | 5-Hydroxyhexanal | 6-Amino-2-hexanol |

These derivatization studies highlight the potential of 1,5-hexanediol as a flexible starting material for the synthesis of a variety of functionalized compounds with applications in materials science and medicinal chemistry. The ability to introduce nitrogen-containing functional groups opens up possibilities for creating novel monomers for polymers, ligands for catalysis, and intermediates for new pharmaceutical agents. nih.govscielo.br

Chiral Hexanediol Isomers: Stereoselective Synthesis and Research Implications

Focus on (2R,5R)-Hexanediol and Other Stereoisomers (e.g., (2S,5S)-2,5-Hexanediol)

Chiral 2,5-hexanediols, particularly the C2-symmetric stereoisomers (2R,5R)-hexanediol and (2S,5S)-hexanediol, are highly valuable building blocks in synthetic organic chemistry. Their stereochemically defined hydroxyl groups make them ideal precursors for the synthesis of chiral ligands, auxiliaries, and complex target molecules like pharmaceuticals and natural products. The prochiral substrate, 2,5-hexanedione (B30556), can be reduced to three possible stereoisomers: the two enantiomeric C2-symmetric diols, (2R,5R) and (2S,5S), and the achiral meso-(2R,5S)-diol. Achieving high stereoselectivity in this reduction is a significant challenge, driving extensive research into advanced synthetic methods. The following sections detail the primary strategies developed for accessing these enantiopure diols, with a focus on biocatalytic and chemical asymmetric approaches.

Biocatalysis has emerged as a powerful and sustainable methodology for producing enantiomerically pure chiral alcohols and diols. The high stereoselectivity of enzymes, particularly alcohol dehydrogenases (ADHs), operating under mild reaction conditions (neutral pH, room temperature) makes this approach highly attractive compared to traditional chemical methods.

Whole-cell biocatalysis leverages the enzymatic machinery within living or resting microbial cells to perform desired chemical transformations. This method circumvents the need for costly enzyme purification and provides a robust system where necessary cofactors (e.g., NADH or NADPH) are continuously regenerated by the cell's metabolism.

The asymmetric reduction of 2,5-hexanedione is a well-studied model reaction. Different microorganisms exhibit distinct stereopreferences, allowing for the selective synthesis of various 2,5-hexanediol (B147014) isomers.

Lactobacillus kefir : This microorganism is widely recognized for its ability to reduce 2,5-hexanedione to (2S,5S)-2,5-hexanediol with exceptional stereoselectivity. The reduction is catalyzed by an (R)-specific alcohol dehydrogenase that, following Prelog's rule, delivers a hydride to the Re-face of each carbonyl group, resulting in the (S)-configuration at both stereocenters. Studies have consistently reported achieving near-perfect enantiomeric excess (e.e. >99%) and high diastereomeric excess (d.e. >99%) for the (2S,5S)-diol [23, 24].

Pichia farinosa : Certain yeast strains, including species of Pichia, have also been employed for the stereoselective reduction of diketones. While their selectivity can vary by strain, they often provide access to valuable chiral diols. For instance, research has shown that select yeasts can produce chiral hexanediols with high optical purity, contributing to the diverse biocatalytic toolbox available for these transformations .

Other Microorganisms : To access the enantiomeric (2R,5R)-2,5-hexanediol , researchers have screened other microorganisms. For example, the yeast Geotrichum candidum and the bacterium Rhodococcus erythropolis contain alcohol dehydrogenases that exhibit the opposite stereopreference to those in Lactobacillus, reducing 2,5-hexanedione to the (2R,5R)-diol with very high enantiomeric and diastereomeric purity .

The performance of these whole-cell systems is summarized in the table below.

Table 1. Representative Performance of Whole-Cell Biocatalysts in the Asymmetric Reduction of 2,5-Hexanedione.

While whole-cell systems are effective, direct use of isolated or overexpressed enzymes offers advantages such as higher catalyst concentration and elimination of competing metabolic pathways. However, wild-type enzymes may not possess optimal stability, activity, or even the desired stereoselectivity. Enzyme engineering, through rational design or directed evolution, provides a means to tailor enzymes for specific industrial applications.

For the synthesis of chiral 2,5-hexanediols, alcohol dehydrogenases (ADHs) are the primary targets for engineering. Research has focused on:

Altering Stereoselectivity : The stereochemical outcome of the reduction is determined by the geometry of the enzyme's active site. Through site-directed mutagenesis of key amino acid residues lining the substrate-binding pocket, scientists have successfully inverted the stereopreference of ADHs. For example, an (R)-specific ADH that naturally produces an (S)-alcohol can be mutated to a (S)-specific variant that produces the (R)-alcohol from the same ketone . This has been demonstrated with ADH-A from Rhodococcus ruber, where specific mutations enabled the synthesis of (2R,5R)-2,5-hexanediol instead of the native (2S,5S)-product.

To move biocatalytic processes from the laboratory to an industrial scale, continuous flow systems offer significant advantages over traditional batch reactors. In a continuous flow setup, the substrate solution is constantly passed through a reactor containing the immobilized biocatalyst (either whole cells or purified enzymes), and the product stream is continuously collected.

Key advantages for chiral diol production include:

High Productivity : Continuous operation eliminates downtime between batches, leading to a much higher space-time yield (STY), typically measured in g/L/day.

Catalyst Reusability : Immobilizing the biocatalyst on a solid support allows for its easy separation from the product stream and reuse over extended periods, drastically reducing catalyst costs.

Process Control : Flow reactors enable precise control over reaction parameters such as residence time, temperature, and pH, leading to consistent product quality and high selectivity.

For the production of (2S,5S)-2,5-hexanediol, systems using immobilized Lactobacillus kefir cells in packed-bed reactors have been successfully implemented. These systems have operated stably for hundreds of hours, achieving high conversions (>99%) and excellent stereoselectivity (d.e., e.e. >99%) with space-time yields significantly greater than those achievable in batch processes . Similar strategies have been applied using immobilized engineered enzymes, further boosting productivity .

Table 2. Comparison of Batch vs. Continuous Flow Systems for (2S,5S)-2,5-Hexanediol Production.

While biocatalysis is highly effective, chemoenzymatic and purely chemical strategies provide alternative pathways to chiral 2,5-hexanediols.

Chemoenzymatic Synthesis : This approach combines enzymatic reactions with conventional chemical steps. A common chemoenzymatic strategy is the enzymatic kinetic resolution of racemic 2,5-hexanediol. In this process, a racemic mixture of the diol is reacted with an acylating agent in the presence of a stereoselective lipase (B570770) (e.g., from Candida antarctica). The enzyme selectively acylates one enantiomer (e.g., the (2R,5R)-diol), leaving the other enantiomer (the (2S,5S)-diol) unreacted. The resulting mixture of the mono-acylated diol and the unreacted diol can then be separated by chromatography. The major drawback of this method is that the maximum theoretical yield for a single enantiomer is limited to 50% .

Chemical Asymmetric Synthesis : The most prominent chemical method for producing chiral diols from diketones is asymmetric hydrogenation . This involves using a transition metal catalyst (typically ruthenium, rhodium, or iridium) complexed with a chiral ligand. For the reduction of 2,5-hexanedione, catalyst systems like Ru-BINAP (Ruthenium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have been used. By selecting the appropriate enantiomer of the chiral ligand ((R)-BINAP or (S)-BINAP), one can direct the hydrogenation to selectively produce either (2R,5R)- or (2S,5S)-2,5-hexanediol with high enantiomeric excess. These methods can be highly effective but often require high pressures of hydrogen gas, expensive and air-sensitive noble metal catalysts, and rigorous purification to remove metal contaminants from the final product .

The primary value of enantiopure (2R,5R)- and (2S,5S)-2,5-hexanediol lies in their utility as C2-symmetric chiral synthons. Their defined stereochemistry is transferred to new, more complex molecules.

A major application is in the field of asymmetric catalysis , where they serve as the chiral backbone for synthesizing high-performance ligands. The two hydroxyl groups are readily converted into other functionalities, such as phosphines, amines, or ethers, to create a chiral environment around a metal center.

Chiral Phosphine (B1218219) Ligands : (2R,5R)- or (2S,5S)-2,5-hexanediol can be converted into a cyclic sulfate (B86663) or a dibromide and subsequently reacted with lithium phosphides to generate chiral bisphospholane ligands. One notable example is the family of HexaP * ligands. These ligands, when complexed with transition metals like rhodium or iridium, form highly efficient and selective catalysts for asymmetric hydrogenation of various prochiral olefins and ketones [18, 20]. The stereochemistry of the hexanediol (B3050542) backbone directly controls the conformation of the five-membered phospholane (B1222863) rings, which in turn dictates the enantioselectivity of the catalytic reaction.

Beyond catalysis, these diols are used as chiral building blocks in the total synthesis of complex natural products and as chiral derivatizing agents for determining the enantiomeric purity of other compounds via NMR spectroscopy.

Applications of Chiral Hexanediols in Fine Chemical and Catalyst Research

Building Blocks for Chiral Ligands and Catalysts (e.g., chiral Wilkinson catalysts)

(2R,5R)-Hexanediol is a versatile precursor for the synthesis of a variety of chiral phosphine ligands. These ligands are instrumental in forming transition metal catalysts, such as chiral Wilkinson-type catalysts, which are employed in enantioselective hydrogenation reactions. tib.eu The chirality of the diol is transferred to the ligand, which in turn directs the stereochemical outcome of the catalytic transformation, leading to high enantiomeric excesses (ee) of the desired product.

Prominent examples of chiral phosphine ligands synthesized from (2R,5R)-hexanediol include DuPhos and BPE. tib.eu These ligands, when complexed with rhodium, form highly efficient catalysts for the asymmetric hydrogenation of prochiral olefins. For instance, the modification of the achiral Osborn-Wilkinson's catalyst with chiral phosphines was a pioneering step in homogeneous asymmetric hydrogenation. mdma.ch This concept has been extended to create sophisticated catalytic systems capable of producing enantiomerically pure compounds, which are vital as intermediates for pharmaceuticals and other fine chemicals. mdma.chlookchem.com

The general strategy involves converting the diol into a cyclic sulfate or a similar reactive intermediate, which is then reacted with a phosphine source to construct the chiral phospholane ring system characteristic of ligands like DuPhos and BPE. tib.eu The effectiveness of these catalysts is demonstrated in their ability to achieve high conversions and enantioselectivities in various hydrogenation reactions.

Table 1: Chiral Ligands Derived from (2R,5R)-Hexanediol and Their Applications

| Chiral Ligand | Catalyst Application | Reference |

| Me-DuPhos | Enantioselective hydrogenation of α- and β-amino acids | tib.eu |

| Me-BPE | Enantioselective hydrogenation of α- and β-amino acids | tib.eu |

Precursors for Optically Active Tetrahydrofurans

Optically active tetrahydrofurans are significant structural motifs found in a range of biologically active compounds and are also used in biodegradable polymers and perfumes. sphinxsai.comresearchgate.net (2R,5R)-Hexanediol serves as a key starting material for the synthesis of these valuable heterocyclic compounds. sphinxsai.comresearchgate.net

The conversion of (2R,5R)-hexanediol to optically active tetrahydrofurans typically involves an intramolecular cyclization reaction. One common method is the oxidation of one of the hydroxyl groups to a ketone, forming an optically active γ-hydroxyketone, such as (R)-5-hydroxyhexane-2-one. google.com This intermediate can then undergo intramolecular acetalation to yield the corresponding optically active tetrahydrofuran (B95107). google.com For example, the oxidation of (2R,5R)-2,5-hexanediol using silver carbonate on Celite has been reported to produce (R)-5-hydroxyhexane-2-one. google.com

The stereochemistry of the starting diol directly dictates the stereochemistry of the resulting tetrahydrofuran, making this a reliable method for accessing enantiomerically pure products. The utility of these optically active tetrahydrofurans as intermediates underscores the importance of (2R,5R)-hexanediol in synthetic organic chemistry. sphinxsai.comresearchgate.net

Table 2: Synthesis of Optically Active Tetrahydrofuran Precursor from (2R,5R)-Hexanediol

| Starting Material | Reagent | Product | Yield | Reference |

| (2R,5R)-2,5-Hexanediol | Silver carbonate-Celite | (R)-5-hydroxyhexane-2-one | 46% | google.com |

Mechanistic and Theoretical Investigations of Hexanediols

Catalytic Conversion Mechanisms

The conversion of hexanediols into other valuable chemicals is a significant area of research, driven by the need for sustainable chemical production from biomass-derived feedstocks. bohrium.com Understanding the underlying reaction mechanisms is crucial for designing efficient and selective catalysts.

The catalytic conversion of hexanediols, particularly 1,6-hexanediol (B165255) (1,6-HDO), proceeds through complex reaction networks involving several intermediates. For instance, 1,6-HDO can be synthesized from biomass-derived compounds like 5-hydroxymethylfurfural (B1680220) (HMF) or tetrahydrofuran-dimethanol (THFDM). acs.orgrsc.org The conversion of THFDM to 1,6-HDO involves the initial ring-opening to form 1,2,6-hexanetriol (B48424) (HTO), which is then converted to 1,6-HDO through hydrogenolysis. acs.org This process requires a bifunctional catalyst that facilitates both the acid-catalyzed C-O bond cleavage and metal-catalyzed hydrogenation. wisc.edu

Another significant pathway is the reductive amination of 1,6-HDO to produce hexamethylenediamine (B150038) (HMDA), a key monomer for nylon production. sciengine.com This reaction typically involves intermediates such as 6-amino-1-hexanol (B32743) (AHO) and potentially undetectable species like 6-amino-1-hexanal. sciengine.comresearchgate.net The reaction can also lead to cyclization by-products like hexamethyleneimine (B121469) (HMI). sciengine.com

The oxidation of 1,6-HDO can yield valuable products like adipic acid, with proposed mechanisms suggesting the formation of intermediates before total mineralization. researchgate.net The reaction pathway for HMF conversion to 1,6-HDO is also complex, potentially involving intermediates like hex-1,3,5-triene-1,6-diol when using specific catalysts. frontiersin.org

Table 1: Examples of Catalytic Conversion Pathways for Hexanediols

| Starting Material | Catalyst System | Key Intermediates | Final Product(s) | Source(s) |

|---|---|---|---|---|

| Tetrahydrofuran-dimethanol (THFDM) | Pt-WOx/TiO2 | 1,2,6-Hexanetriol (HTO) | 1,6-Hexanediol (1,6-HDO) | acs.org |

| 1,6-Hexanediol (1,6-HDO) | Ru/Al2O3 | 6-Amino-1-hexanol (AHO) | Hexamethylenediamine (HMDA), Hexamethyleneimine (HMI) | sciengine.comresearchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Pd/SiO2 + Ir–ReOx/SiO2 | Various | 1,6-Hexanediol (1,6-HDO), Hexane, Hexanol | rsc.org |

The acid-base properties of a catalyst's surface are a determining factor in the selectivity and yield of hexanediol (B3050542) conversion reactions. mdpi.com By tuning these properties, the reaction can be steered towards desired products.

For example, in the conversion of 1,6-hexanediol using nanocrystalline hydroxyapatite (B223615) (Ca-HAP) catalysts, the Ca/P molar ratio dictates the surface acid-base nature and, consequently, the product distribution. mdpi.com A Ca-HAP catalyst with a Ca/P ratio of 1.72, which is more basic, showed high selectivity towards cyclopentanemethanol (B1149391) (42% yield). mdpi.com In contrast, a catalyst with a lower Ca/P ratio of 1.54 and containing sodium ions, possessing different acid-base characteristics, yielded 68% 5-hexen-1-ol. mdpi.com This demonstrates that moderate acid-base properties can favor the formation of unsaturated alcohols, while stronger basicity or insufficient hydrogenation activity can lead to other by-products. mdpi.com

Similarly, in the aerobic oxidation of 1,6-HDO to adipic acid, the basicity of the support for gold (Au) catalysts plays a crucial role. rsc.org The catalytic activity for HDO conversion followed the order: MgO > BaO > NiO > TiO2, indicating that basic supports enhance the reaction. rsc.org It is suggested that basic supports increase the number of hydroxyl groups on the catalyst surface, which in turn triggers the oxidation of HDO. rsc.org Palladium supported on hydroxyapatite (Pd/HAP) also shows high activity and selectivity for adipic acid production under base-free conditions, with the basicity of the HAP support working in concert with the palladium nanoparticles. bohrium.com

Table 2: Effect of Catalyst Properties on 1,6-Hexanediol Conversion

| Catalyst | Key Property | Major Product | Yield/Selectivity | Source(s) |

|---|---|---|---|---|

| Ca-HAP (Ca/P = 1.72) | Basic nature | Cyclopentanemethanol | 42% Yield | mdpi.com |

| Ca-HAP (Ca/P = 1.54, with Na+) | Moderate acid-base | 5-Hexen-1-ol | 68% Yield | mdpi.com |

| Au/MgO | Strong basic support | Adipic Acid | 23% Selectivity (at 58% conversion) | rsc.org |

Molecular Interactions and Solvent Effects

Hexanediols, particularly 1,6-hexanediol, are widely used as chemical tools to investigate complex biological and chemical processes. Their effectiveness stems from their specific molecular structure and the interactions they engage in, which have been the subject of detailed mechanistic studies.

Liquid-liquid phase separation (LLPS) is a fundamental process by which cells organize their cytoplasm and nucleoplasm into membraneless organelles or biomolecular condensates. researchgate.netbiorxiv.org These condensates are involved in various cellular functions, and their dysregulation is linked to diseases. researchgate.net The aliphatic alcohol 1,6-hexanediol has become a standard tool for studying LLPS because it can dissolve these liquid-like condensates both in vitro and in cells. nih.govcolab.ws

Numerous studies have used 1,6-hexanediol to probe the nature of the interactions holding these condensates together. nih.govnih.gov For example, it is frequently used to disrupt droplets formed by the protein Fused in Sarcoma (FUS), an extensively characterized RNA-binding protein that undergoes LLPS. nih.govembopress.org The ability of 1,6-hexanediol to dissolve these structures indicates that they are held together by weak, dynamic interactions. researchgate.net However, research also shows that not all condensates are equally sensitive. Condensates stabilized primarily by electrostatic interactions, such as those formed by FUS RGG domains and RNA, are not readily dissolved by 1,6-hexanediol. nih.govbiorxiv.org This differential effect allows researchers to distinguish between condensates driven by different types of molecular forces. rsc.orgnih.gov

The mechanism by which 1,6-hexanediol disrupts LLPS is attributed to its amphiphilic nature, meaning it has both hydrophobic and hydrophilic properties. researchgate.netbiorxiv.org The molecule consists of a six-carbon aliphatic chain, which is hydrophobic, and two hydroxyl (-OH) groups at its ends, which are hydrophilic. researchgate.net This dual character allows it to interfere with the weak hydrophobic and amphiphilic interactions that drive the assembly of many biomolecular condensates. researchgate.netnih.gov

All-atom simulations have provided a molecular picture of these interactions. The hydroxyl groups of the hexanediol molecules mediate interactions with the protein backbone and polar amino acid side chains. researchgate.netbiorxiv.org Simultaneously, the aliphatic chain makes contact with hydrophobic and aromatic residues of the protein. researchgate.netbiorxiv.org By engaging in these interactions, 1,6-hexanediol effectively competes with the protein-protein interactions necessary for phase separation, leading to the dissolution of the condensate. nih.gov This disruption of hydrophobic contacts is also consistent with the observation that 1,6-hexanediol can decrease the thermal stability of proteins. nih.govembopress.org The potency of different alkanediols in disrupting LLPS varies depending on their specific geometry and hydrophobicity. nih.govnih.gov

Advanced spectroscopic and computational techniques have provided deep insights into the mechanisms and dynamics of hexanediols at the molecular level.

Computational methods like ab initio metadynamics and the string method have been employed to clarify the reaction mechanisms of hexanediol dehydration in high-temperature water. jaea.go.jprsc.org For 2,5-hexanediol (B147014), these simulations revealed that the entire reaction, including protonation, bond exchange, and deprotonation, can occur in a single step without a stable intermediate. rsc.orgresearchgate.net The surrounding water network plays a critical role by assisting in proton relay. rsc.org These studies can also calculate the free energy landscape of the reaction, estimating energy barriers for different pathways (e.g., SN1 vs. SN2) and explaining experimentally observed stereoselectivity. rsc.orgims.ac.jp

Spectroscopic studies, particularly of OH vibrational overtone spectra, have been used to investigate the conformational preferences of flexible diols like 1,5-pentanediol (B104693) and 1,6-hexanediol in the gas phase. researchgate.netacs.orgnih.gov These studies analyze how intramolecular hydrogen bonding affects the energy of different conformers. researchgate.netacs.org Contrary to shorter-chain diols where hydrogen-bonded conformers are dominant, calculations for 1,5-pentanediol and 1,6-hexanediol (based on 109 and 381 distinct conformers, respectively) show that intramolecularly hydrogen-bonded structures are not the most populated conformers at room temperature. researchgate.netnih.govacs.org These findings highlight the influence of chain length on conformational equilibria. acs.org

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 1,2,6-Hexanetriol | HTO |

| 1,5-Pentanediol | PeD |

| 1,6-Hexanediol | 1,6-HDO |

| 2,5-Hexanediol | - |

| 5-Hexen-1-ol | - |

| 5-Hydroxymethylfurfural | HMF |

| 6-Amino-1-hexanol | AHO |

| Adipic Acid | AA |

| Cyclopentanemethanol | - |

| Fused in Sarcoma | FUS |

| Hexamethylenediamine | HMDA |

| Hexamethyleneimine | HMI |

Methodological Advancements in Hexanediol Research

Analytical Techniques for Characterization of Synthesis Products and Reaction Monitoring

The precise characterization of synthesis products and the real-time monitoring of reaction progress are crucial for the development of efficient and selective methods for producing 1,5-R-hexanediol and its derivatives. A suite of advanced analytical techniques is employed for these purposes, each providing unique insights into the molecular structure, purity, and properties of the compounds and polymeric materials.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for the sensitive and selective analysis of diol metabolites and for monitoring enzymatic conversions. For instance, it has been effectively used to monitor the production of amino alcohols from diols, providing quantitative data on reaction kinetics. nih.gov The high sensitivity of HPLC-MS/MS is particularly valuable for detecting low-concentration intermediates and byproducts in complex reaction mixtures. nih.gov In some applications, unconventional mobile phases, such as those containing 1,2-hexanediol, have been developed to enhance the compatibility of reversed-phase chromatography with inductively coupled plasma mass spectrometry (ICP-MS) detection, improving detection power for organometallic species. vscht.czspeciation.net

Gas Chromatography (GC) is a fundamental technique for assessing the purity and enantiomeric excess of chiral diols like this compound. wiley-vch.dedtic.mil Chiral GC columns are instrumental in separating enantiomers, allowing for the accurate determination of the optical purity of the synthesized diol. wiley-vch.de GC is also employed to monitor the progress of reactions, such as the conversion of diols in fermentation broths. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of both the this compound monomer and the polymers derived from it. 1H and 13C NMR provide detailed information about the chemical structure, including the successful incorporation of the diol into a polymer backbone. rsc.orgacs.org For chiral compounds, NMR in the presence of chiral solvating agents can be used to differentiate between enantiomers and determine enantiomeric excess. dtic.milahancourage.com

Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. osti.govresearchgate.net This information is critical as the molecular weight significantly influences the thermal and mechanical properties of the final polymeric material. GPC is routinely used to characterize polyurethanes and polyesters derived from hexanediols. wiley-vch.demdpi.comnih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) offers detailed insights into the composition of polymers, including end-group analysis and the identification of repeating units. cmu.edunih.goveuropa.eu It is particularly useful for characterizing complex polymer structures and can be used to analyze oligomers with high precision. researchgate.netnih.govresearchgate.net When coupled with GPC, MALDI-MS can provide a more accurate determination of molecular weight distributions for polydisperse polymers. nih.govwaters.comtno.nl

Table 1: Application of Analytical Techniques in Hexanediol (B3050542) Research

| Analytical Technique | Application | Key Findings/Capabilities | References |

|---|---|---|---|

| HPLC-MS/MS | Monitoring enzymatic conversion of diols to amino alcohols. | Enables quantitative monitoring of reaction products. | nih.gov |

| GC | Determination of enantiomeric excess of chiral diols. | Separation of enantiomers using chiral columns. | wiley-vch.dedtic.mil |

| NMR | Structural elucidation of monomers and polymers. | Confirms incorporation of diol into polymer chains. | rsc.orgacs.org |

| GPC | Determination of molecular weight and polydispersity of polymers. | Characterizes molecular weight distribution of polyurethanes and polyesters. | osti.govresearchgate.net |

| MALDI-MS | Characterization of polymer structure and end-groups. | Provides detailed information on repeating units and end-group composition. | cmu.edunih.gov |

Reactor Design and Process Optimization for Synthesis

The efficient synthesis of this compound, particularly on an industrial scale, necessitates advanced reactor designs and optimized processes that favor high yield, selectivity, and continuous operation.

Membrane reactors are a promising technology for the continuous production of chiral diols. researchgate.net These reactors integrate reaction and separation in a single unit, which can be particularly advantageous for equilibrium-limited reactions. mdpi.com For the production of (2R,5R)-hexanediol, a continuously operated membrane reactor using whole cells of Lactobacillus kefir as a biocatalyst has been successfully demonstrated. rsc.orgresearchgate.netresearchgate.netresearchgate.net In this system, the biocatalyst is retained by a membrane, allowing for continuous conversion of the substrate and removal of the product. rsc.orgresearchgate.net A bimembrane reactor system, which combines an ultrafiltration membrane for cell retention with a pervaporation membrane for in-situ removal of byproducts like acetone (B3395972), has been shown to significantly improve space-time yield. acs.orgresearchgate.net This approach overcomes thermodynamic limitations and pushes the reaction towards the desired product. acs.orgresearchgate.net

Fixed-bed continuous-flow reactors are another important design, especially for heterogeneously catalyzed reactions. osti.govrsc.org These reactors are packed with a solid catalyst, and the reactants flow through the bed. This design allows for high catalyst loading and efficient reactant-catalyst contact. The synthesis of 1,6-hexanediol (B165255) from 5-hydroxymethylfurfural (B1680220) (HMF) has been effectively carried out in a fixed-bed reactor using a double-layered catalyst system. mdpi.com Process optimization in fixed-bed reactors involves adjusting parameters such as temperature, pressure, and liquid hourly space velocity (LHSV) to maximize the yield of the desired product. mdpi.com For instance, in the synthesis of 1,6-hexanediol, a high pressure of H₂ was found to be beneficial for the formation of the diol by suppressing over-hydrogenolysis. mdpi.com

Table 2: Reactor Design and Process Parameters for Diol Synthesis

| Reactor Type | Application | Key Process Parameters | Reported Yield/Productivity | References |

|---|---|---|---|---|

| Membrane Reactor | Continuous production of (2R,5R)-hexanediol using Lactobacillus kefir. | Continuous operation, pH control. | Space-time yield of 64 g·L⁻¹·d⁻¹. | researchgate.net |

| Bimembrane Reactor | Continuous biocatalytic reduction of 2,5-hexanedione (B30556) to (2R,5R)-hexanediol. | In-situ removal of acetone via pervaporation. | Space-time yield of >170 g/(L·d). | acs.orgresearchgate.net |

| Fixed-Bed Reactor | Synthesis of 1,6-hexanediol from HMF. | Temperature: 373 K, Pressure: 7.0 MPa H₂, Solvent: Water/THF mixture. | 57.8% yield of 1,6-hexanediol. | mdpi.com |

Advanced Characterization of Polymeric Materials Derived from Hexanediols

The performance of polymeric materials derived from this compound is intrinsically linked to their thermomechanical properties. Advanced characterization techniques are essential to understand these structure-property relationships and to tailor materials for specific applications.

The thermomechanical properties of polyesters and polyurethanes are significantly influenced by the structure of the diol monomer. d-nb.info The length of the diol chain, the presence of branches, and the stereochemistry all play a role in determining the final properties of the polymer. For example, polyesters derived from secondary diols like 2,5-hexanediol (B147014) generally exhibit higher glass transition temperatures (Tg) compared to their linear primary diol isomers. researchgate.net This is attributed to the restricted chain mobility imposed by the branched structure.

The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg of polyesters can be tuned by altering the diol used in their synthesis. Studies on polyesters derived from a series of diols have shown that the Tg generally decreases with increasing length of the diol, due to increased chain flexibility. acs.org For instance, in a series of indole-based polyesters, the Tg values ranged from 65 to 113 °C, decreasing as the length of the diol increased from propanediol (B1597323) to octanediol. acs.org The incorporation of rigid cyclic structures, such as isosorbide, into the polymer backbone can significantly increase the Tg. rsc.org

The mechanical properties of polyurethanes, such as tensile strength and elongation at break, are also heavily dependent on the diol component. The use of 1,6-hexanediol as a chain extender in polyurethanes can result in materials with high resistance to hydrolysis and good mechanical strength, although with a low Tg. The molar ratio of the monomers and the degree of crosslinking are key factors that can be adjusted to modify the polymer's properties, allowing for the creation of materials ranging from soft and flexible to hard and rigid. osti.gov

Table 3: Thermal Properties of Polymers Derived from Hexanediols and Related Diols

| Polymer System | Diol Component | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Reference |

|---|---|---|---|---|

| Indole-based Polyester (B1180765) | 1,5-Pentanediol (B104693) | ~80-90 °C (estimated from trend) | Amorphous | acs.org |

| Indole-based Polyester | 1,6-Hexanediol | ~70-80 °C (estimated from trend) | Amorphous | acs.org |

| FDCA-based Copolyester | 1,5-Pentanediol | -11 °C to 31 °C | 77.3 °C to 154.7 °C | rsc.org |

| Terephthalate Polyester | 2,5-Hexanediol | ~50-60 °C | Not observed | researchgate.net |

| Aliphatic Copolyester | 1,6-Hexanediol | -60 to -40 °C (varies with composition) | Varies with composition | mdpi.com |

Future Directions and Emerging Research Avenues for Hexanediols

Development of More Sustainable and Cost-Effective Production Methods

The future of 1,5-hexanediol (B1582509) is intrinsically linked to the development of green and economically viable production routes that move away from petroleum-based feedstocks. A significant research thrust is the conversion of lignocellulosic biomass into valuable platform chemicals, including diols.

Techno-economic analyses are crucial in guiding this research by evaluating the feasibility of these bio-based routes. For instance, an integrated process to produce 1,6-HDO from the cellulose (B213188) fraction of white birch estimated a minimum selling price (MSP) of 4,400/ton). nih.gov Similarly, another analysis for 1,6-HDO production from biomass estimated an MSP of $5,282/ton. repec.org These models highlight the economic potential and identify key areas for cost reduction, such as improving catalyst efficiency and optimizing energy integration. nih.govrsc.org The ultimate goal is to create processes that are not only environmentally friendly but also cost-competitive with traditional chemical manufacturing. researchgate.netacs.org

Exploration of Novel Catalytic Systems

The efficiency and selectivity of converting biomass into 1,5-hexanediol hinge on the development of advanced catalysts. Research is focused on creating bifunctional catalysts that possess both metal sites for hydrogenation/hydrogenolysis and acid/base sites for ring-opening reactions. sci-hub.se

Several catalytic systems are under investigation for the conversion of furanic compounds—derived from C5 and C6 sugars in biomass—to diols like 1,5-pentanediol (B104693) and 1,6-hexanediol (B165255). sci-hub.sedntb.gov.ua For the conversion of furfuryl alcohol to 1,5-PDO, catalysts such as Co/TiO2 have been studied. wisc.eduwisc.edu Other systems, including Ni/TiO2, are effective for the hydrogenation of furfural. wisc.eduwisc.edu

For the production of C6 diols, bimetallic catalysts have shown significant promise. For example, the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 1,6-hexanediol has been explored using M-ReOx catalysts (where M can be Ir, Pd, Pt, or Rh). mdpi.com A Pd-Ir-ReOx/SiO2 catalyst, in particular, demonstrated a 19.1% yield of 1,6-HDO from HMF. mdpi.com Another significant pathway involves converting cellulose-derived tetrahydrofuran-dimethanol (THFDM) to 1,6-HDO using Pt-WOx/TiO2 catalysts, which can achieve yields up to 70%. acs.org

The table below summarizes some of the novel catalyst systems being explored for the production of these diols from biomass derivatives.

| Feedstock | Target Product | Catalyst System | Key Findings |

| Furfural | 1,5-Pentanediol (1,5-PDO) | Pd-Ir-ReOx/SiO2 | Achieved a 71.4% yield of 1,5-PDO in a one-pot, two-step reaction. mdpi.com |

| Furfuryl Alcohol | 1,5-Pentanediol (1,5-PDO) | Co/TiO2 | Effective for hydrogenation/hydrogenolysis to 1,5-PDO. wisc.eduwisc.edu |

| Tetrahydrofuran-dimethanol (THFDM) | 1,6-Hexanediol (1,6-HDO) | Pt-WOx/TiO2 | Achieved up to 70% yield via ring-opening and hydrogenolysis. acs.org |

| 5-Hydroxymethylfurfural (HMF) | 1,6-Hexanediol (1,6-HDO) | Rh-ReOx/SiO2 | Showed high selectivity (73-76%) towards 1,6-HDO. mdpi.com |

Future research will continue to focus on designing catalysts that are not only highly active and selective but also robust, recyclable, and cost-effective, using cheaper, earth-abundant metals where possible. wisc.edu

Diversification of Research Applications in Advanced Materials

1,5-hexanediol is a valuable monomer for the synthesis of high-performance polymers, and research is actively exploring its use in creating advanced materials. Its linear structure and two primary hydroxyl groups make it a useful building block for polyesters and polyurethanes. ontosight.aiube.es

A significant area of research is the use of bio-based 1,5-pentanediol (a close relative) as a direct, sustainable replacement for petroleum-derived 1,6-hexanediol in polyester (B1180765) polyols, coatings, and adhesives. researchgate.netacs.org Studies have shown that coatings formulated with bio-based 1,5-pentanediol exhibit comparable performance—including hardness, flexibility, and solvent resistance—to those made with 1,6-hexanediol. acs.org This suggests a strong potential for 1,5-diols to penetrate the market for high-performance materials as a greener alternative. researchgate.netsarchemlabs.com

Furthermore, research into the direct copolymerization of CO2 with diols, including 1,5-hexanediol, points toward sustainable methods for producing polymers. sigmaaldrich.comsigmaaldrich.comalkalisci.com This approach utilizes a greenhouse gas as a C1 feedstock, creating a more circular and environmentally friendly production cycle for polycarbonates. The unique properties imparted by the 1,5-diol structure, as opposed to the more common 1,6-diol, can lead to polymers with different thermal properties, flexibility, and crystallinity, expanding the toolbox for material scientists. ontosight.ai

Deeper Understanding of Molecular-Level Interactions and Biological Roles (as research tools, not clinical)

Beyond its role as a monomer, 1,5-hexanediol and its isomers are becoming important tools in fundamental research for understanding weak, non-covalent molecular interactions. Aliphatic diols like 1,6-hexanediol are widely used to probe the structure and dynamics of biomolecular condensates, which are membrane-less organelles formed through liquid-liquid phase separation (LLPS). embopress.orgresearchgate.netlife-science-alliance.org

While much of this research has focused on 1,6-hexanediol, studies also utilize other isomers like 2,5-hexanediol (B147014) and related compounds like 1,5-pentanediol to differentiate between various types of molecular interactions. biorxiv.orgnih.govbiorxiv.org It is believed that these diols disrupt the weak hydrophobic interactions that stabilize many of these cellular structures. embopress.orglife-science-alliance.org The effectiveness of disruption varies with the isomer's geometry and hydrophobicity, providing a way to classify the forces holding different condensates together. embopress.orgnih.gov

All-atom simulations show that the hydroxyl groups of alkanediols interact with the polar backbones of proteins, while their aliphatic chains engage with hydrophobic and aromatic residues. embopress.orgnih.gov This amphiphilic nature allows them to disrupt the delicate balance of interactions required for LLPS. embopress.org By comparing the effects of 1,5-hexanediol with other diols, researchers can gain a more nuanced understanding of the forces governing protein-protein and protein-RNA associations, which are fundamental to cellular organization and function. biorxiv.orgbiorxiv.org

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is accelerating research into 1,5-hexanediol. This integrated approach provides insights that would be difficult to obtain using either method alone.

Computational techniques like metadynamics simulations are used to study the dehydration mechanisms of polyalcohols like 1,5-hexanediol in aqueous environments. sigmaaldrich.comsigmaaldrich.comalkalisci.com This is relevant for understanding its behavior in formulations and its potential use in applications like drug delivery systems. sigmaaldrich.comsigmaaldrich.comalkalisci.com Concurrently, all-atom simulations are providing a molecular-level picture of how 1,5-hexanediol and its isomers interact with proteins, complementing experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. embopress.orgnih.gov These simulations can reveal specific contact points between the diol and protein residues, explaining the widespread changes observed in NMR spectra. biorxiv.org

On the experimental side, techniques such as X-ray diffraction are used to determine the precise structure of molecules in the presence of hexanediols. rcsb.org This structural data, combined with thermodynamic measurements and spectroscopic analysis, provides a robust dataset for validating and refining computational models. embopress.orgrcsb.org The continued integration of these methodologies is essential for designing novel catalysts, predicting the properties of new polymers, and fully understanding the compound's interactions at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|